N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a thiazole ring, a cyclopropane carboxamide group, and an ethylphenyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the reaction of 2-ethylphenylamine with a thiazole derivative under specific conditions to form the intermediate product. This intermediate is then reacted with cyclopropanecarboxylic acid chloride to yield the final compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process. Additionally, purification steps like recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium hydride
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, dichloromethane, and dimethyl sulfoxide (DMSO)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential additive in various industrial processes
Mechanism of Action
The mechanism of action of N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or proteins, leading to disrupted cellular processes. The thiazole ring plays a crucial role in binding to these targets, while the cyclopropane carboxamide group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: These compounds share the thiazole ring and have shown similar antimicrobial properties.
2-aminothiazole derivatives: These compounds are known for their wide range of biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropane carboxamide group, in particular, sets it apart from other thiazole derivatives, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[4-[2-(2-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-2-11-5-3-4-6-14(11)19-15(21)9-13-10-23-17(18-13)20-16(22)12-7-8-12/h3-6,10,12H,2,7-9H2,1H3,(H,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXZAXDIYJGXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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